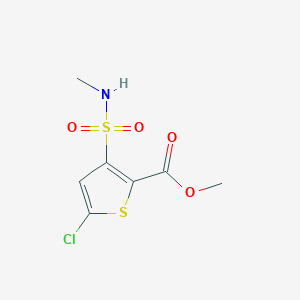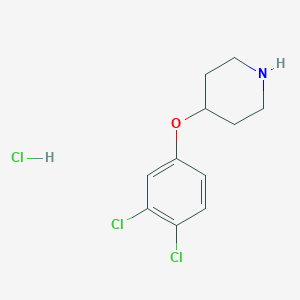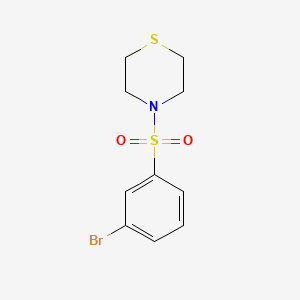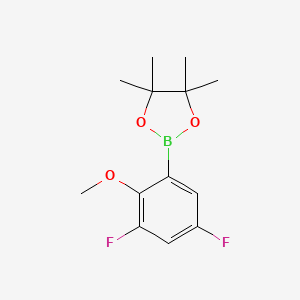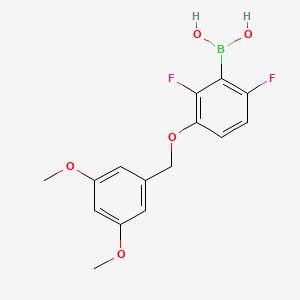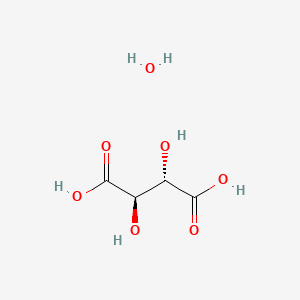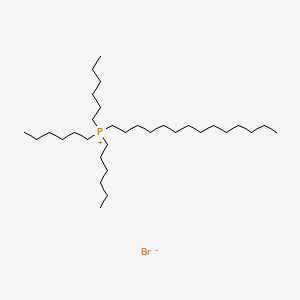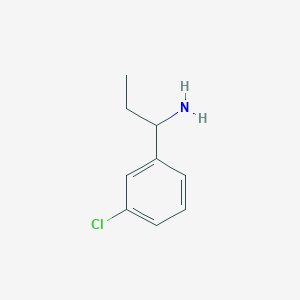
1-(3-Chlorophenyl)propan-1-amine
Vue d'ensemble
Description
1-(3-Chlorophenyl)propan-1-amine is often used as a pharmaceutical intermediate and a starting material for organic synthesis . It is widely used in the pharmaceutical industry and can be used to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .
Synthesis Analysis
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)propan-1-amine is C9H12ClN . The exact position of the peak in the IR spectrum is dependent on the amount of hydrogen bonding in the alcohol .Chemical Reactions Analysis
In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)propan-1-amine has a molecular weight of 169.65 . It is stored in a dark place, sealed in dry, at 2-8°C . The density is 1.094g/cm3, and the boiling point is 234.965ºC at 760 mmHg .Applications De Recherche Scientifique
Specific Scientific Field
This compound is used in the field of Pharmaceuticals .
Summary of the Application
“1-(3-Chlorophenyl)propan-1-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .
Methods of Application or Experimental Procedures
The method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The process starts from prochiral ketones .
Results or Outcomes
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Use in Laboratory Research
Specific Scientific Field
This compound is used in the field of Chemical Research .
Summary of the Application
“1-(3-Chlorophenyl)propan-1-amine” is used in laboratory research . It is intended for research, analysis, and scientific education .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific research context .
Results or Outcomes
The results or outcomes obtained can also vary greatly depending on the specific research context .
Use in Transaminase-Mediated Synthesis
Specific Scientific Field
This compound is used in the field of Biochemistry .
Summary of the Application
“1-(3-Chlorophenyl)propan-1-amine” is used in transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
Methods of Application or Experimental Procedures
The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Results or Outcomes
The results or outcomes obtained can vary greatly depending on the specific research context .
Use in Chemical Research
Specific Scientific Field
This compound is used in the field of Chemical Research .
Summary of the Application
“1-(3-Chlorophenyl)propan-1-amine” is used in laboratory research . It is intended for research, analysis, and scientific education .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific research context .
Results or Outcomes
The results or outcomes obtained can also vary greatly depending on the specific research context .
Use in Synthesis of Drug-like Compounds
Specific Scientific Field
This compound is used in the field of Pharmaceuticals .
Summary of the Application
“1-(3-Chlorophenyl)propan-1-amine” is used in the synthesis of drug-like compounds . It is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
Methods of Application or Experimental Procedures
The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Results or Outcomes
The results or outcomes obtained can vary greatly depending on the specific research context .
Safety And Hazards
1-(3-Chlorophenyl)propan-1-amine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWCUPYMOIFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586334 | |
| Record name | 1-(3-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)propan-1-amine | |
CAS RN |
40023-86-7 | |
| Record name | 3-Chloro-α-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



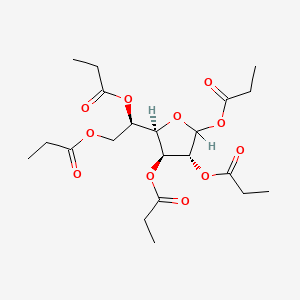
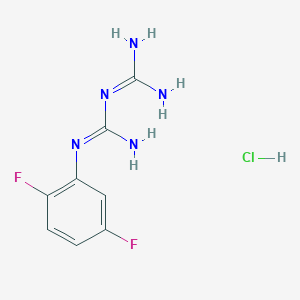
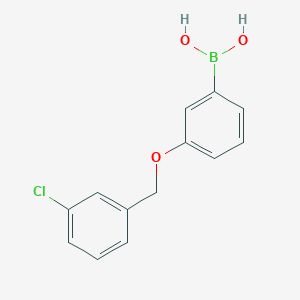
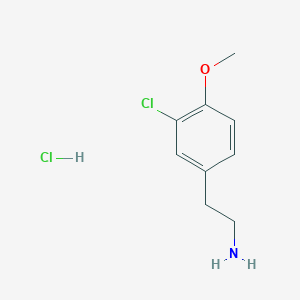
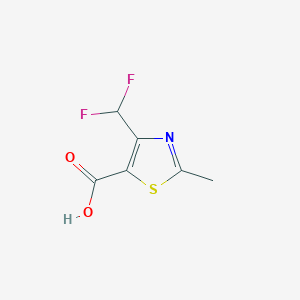
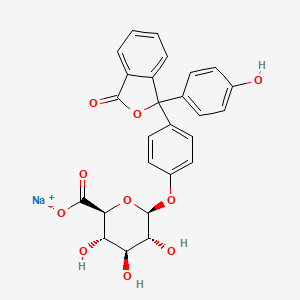
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
